Cas no 169957-23-7 (4-(4-Chlorobenzoyl)quinoline)

4-(4-Chlorobenzoyl)quinoline is a chlorinated quinoline derivative with a benzoyl substituent at the 4-position, offering utility as a versatile intermediate in organic synthesis. Its structure combines a quinoline core with a 4-chlorobenzoyl group, enabling applications in pharmaceutical and agrochemical research. The compound exhibits potential as a building block for developing biologically active molecules due to its electron-withdrawing and aromatic properties. Its well-defined molecular framework facilitates selective functionalization, making it valuable for heterocyclic chemistry. The presence of both chlorophenyl and quinoline moieties enhances its reactivity in cross-coupling and condensation reactions. Suitable for controlled modifications, it serves as a precursor in the synthesis of complex target compounds.
4-(4-Chlorobenzoyl)quinoline structure
4-(4-Chlorobenzoyl)quinoline structure
Product Name:4-(4-Chlorobenzoyl)quinoline
CAS No:169957-23-7
MF:C16H10ClNO
MW:267.709702968597
CID:4703182
Update Time:2025-05-20

4-(4-Chlorobenzoyl)quinoline Chemical and Physical Properties

Names and Identifiers

    • (4-Chlorophenyl)(quinolin-4-yl)methanone
    • 4-(4-Chlorobenzoyl)quinoline
    • Inchi: 1S/C16H10ClNO/c17-12-7-5-11(6-8-12)16(19)14-9-10-18-15-4-2-1-3-13(14)15/h1-10H
    • InChI Key: DMFQBZZMCVQORO-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C1C=CN=C2C=CC=CC=12)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 325
  • XLogP3: 2.9
  • Topological Polar Surface Area: 30

4-(4-Chlorobenzoyl)quinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 4-(4-Chlorobenzoyl)quinoline

Professional Introduction to 4-(4-Chlorobenzoyl)quinoline (CAS No. 169957-23-7)

4-(4-Chlorobenzoyl)quinoline, with the CAS number 169957-23-7, is a specialized organic compound that has garnered significant attention in the field of chemical and biomedical research. This compound belongs to the quinoline derivatives, a class of molecules known for their diverse pharmacological properties and applications in drug development. The structural features of 4-(4-Chlorobenzoyl)quinoline make it a promising candidate for further exploration in medicinal chemistry, particularly in the design of novel therapeutic agents.

The molecular structure of 4-(4-Chlorobenzoyl)quinoline consists of a quinoline core substituted with a 4-chlorobenzoyl group. This particular arrangement of functional groups imparts unique chemical and biological properties to the compound, making it an attractive scaffold for synthetic modifications. The presence of the chlorobenzoyl moiety enhances its reactivity, allowing for further derivatization and optimization for specific biological targets.

In recent years, quinoline derivatives have been extensively studied due to their broad spectrum of biological activities. These activities include antimicrobial, antimalarial, anticancer, and anti-inflammatory effects. Among these derivatives, 4-(4-Chlorobenzoyl)quinoline has shown particular promise in preclinical studies, where it demonstrated efficacy against various disease models. The compound's ability to interact with biological targets at the molecular level makes it a valuable tool for understanding disease mechanisms and developing new treatments.

The synthesis of 4-(4-Chlorobenzoyl)quinoline involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and asymmetric synthesis, have been employed to achieve high yields and enantioselectivity. These synthetic approaches not only facilitate the production of pure compounds but also allow for the introduction of additional functional groups, enhancing the compound's pharmacological potential.

One of the most compelling aspects of 4-(4-Chlorobenzoyl)quinoline is its potential application in oncology research. Quinoline derivatives have been identified as key components in several anticancer drugs currently in clinical use. The structural motif present in 4-(4-Chlorobenzoyl)quinoline suggests that it may interfere with critical cellular processes involved in cancer progression, such as DNA replication and cell signaling pathways. Preliminary studies have indicated that this compound exhibits inhibitory effects on certain cancer cell lines, making it a promising lead for further development.

The pharmacokinetic properties of 4-(4-Chlorobenzoyl)quinoline are also an area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted by the body is essential for optimizing its therapeutic efficacy and minimizing potential side effects. Advanced analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have been utilized to characterize the compound's metabolic profile. These studies provide critical insights into how the body processes 4-(4-Chlorobenzoyl)quinoline, guiding its development into a viable drug candidate.

In addition to its oncological potential, 4-(4-Chlorobenzoyl)quinoline has shown promise in other therapeutic areas. For instance, it has demonstrated antimicrobial activity against various bacterial strains, including those resistant to conventional antibiotics. This property is particularly relevant in an era where antibiotic resistance is becoming increasingly prevalent. The ability of 4-(4-Chlorobenzoyl)quinoline to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways makes it a valuable candidate for developing new antibiotics.

The development of novel drug candidates often involves collaboration between academic researchers and pharmaceutical companies. The case of 4-(4-Chlorobenzoyl)quinoline exemplifies this collaborative approach. Academic laboratories have been instrumental in identifying new lead compounds through high-throughput screening and computational modeling techniques. Meanwhile, pharmaceutical companies have leveraged their expertise in synthetic chemistry and clinical development to bring these compounds closer to market readiness.

The regulatory landscape surrounding new drug development also plays a crucial role in determining the future trajectory of compounds like 4-(4-Chlorobenzoyl)quinoline. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require rigorous testing to ensure that new drugs are safe and effective before they can be approved for human use. The journey from laboratory discovery to market approval is long and complex but essential for bringing innovative therapies to patients who need them most.

In conclusion, 4-(4-Chlorobenzoyl)quinoline(CAS No. 169957-23-7) represents a significant advancement in medicinal chemistry research. Its unique structural features and demonstrated biological activities make it a compelling candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this compound, its potential impact on human health will undoubtedly grow.

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